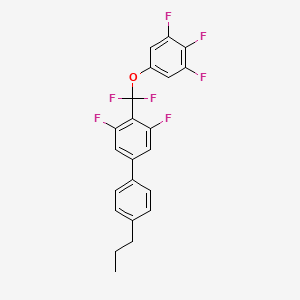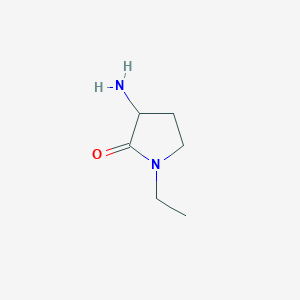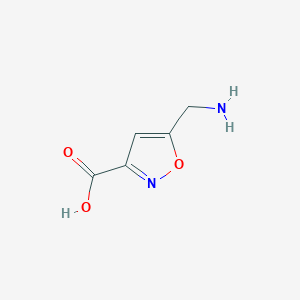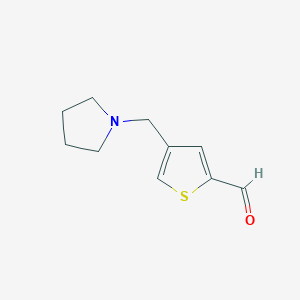
Acide 1-propyl-1H-benzoimidazole-5-carboxylique
Vue d'ensemble
Description
1-Propyl-1H-benzoimidazole-5-carboxylic acid is a compound that can be inferred to belong to the class of benzimidazole derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The benzimidazole nucleus is a common motif in pharmacologically active compounds and is present in a variety of therapeutic agents, including antifungals, antihypertensives, and anticancer drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the one-step synthesis from carboxylic acids using 1,2-phenylenediamines, which can be facilitated by microwave heating and a commercially available PS-PPh3 resin, leading to high yields and purities of the desired benzimidazoles . Although the specific synthesis of 1-Propyl-1H-benzoimidazole-5-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring, which can be further substituted at various positions to modulate the compound's properties. The structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR and IR spectroscopy . Computational methods like density functional theory (DFT) can also be employed to support experimental results and provide insights into geometrical parameters, reactivity parameters, and molecular electrostatic potential maps .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form carboxamides or with different nucleophiles to yield a range of substituted products . The reactivity of these compounds can be influenced by the nature of the substituents and reaction conditions, such as the presence of a base or the choice of solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting points, and stability, can be studied using techniques like TG/DTA analysis. The formation of complexes with other molecules, such as picric acid, can be characterized by changes in absorption spectra, vibrational mode wavenumbers, and chemical shifts in NMR spectra. The stability of these complexes can be quantified by parameters like the formation constant and enthalpy of formation .
Applications De Recherche Scientifique
Médecine : Applications antimicrobiennes
Acide 1-propyl-1H-benzoimidazole-5-carboxylique : a été identifié comme possédant des propriétés antimicrobiennes. Des recherches suggèrent que les composés de ce groupe chimique peuvent agir comme des agents antibactériens et antifongiques . Cette application est cruciale dans le développement de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons.
Science des matériaux : Science avancée des batteries
Les propriétés du composé sont explorées en science des matériaux, notamment dans le développement de technologies de batteries avancées . Sa stabilité chimique et sa conductivité potentielle en font un candidat idéal pour la création de matériaux de stockage d’énergie plus efficaces.
Chimie analytique : Analyse chimique
En chimie analytique, l’this compound peut être utilisé comme réactif ou comme étalon de référence dans l’analyse chimique de diverses substances. Ses propriétés bien définies permettent une calibration et une validation précises des méthodes analytiques .
Biochimie : Développement de médicaments
Enfin, en biochimie, l’interaction de ce composé avec les molécules biologiques peut être étudiée à des fins de développement de médicaments. Il pourrait servir de bloc de construction pour la création de nouveaux médicaments, en particulier ceux ciblant les infections microbiennes ou liés à l’inhibition enzymatique .
Safety and Hazards
Mécanisme D'action
Target of Action
1-Propyl-1H-benzoimidazole-5-carboxylic acid primarily targets specific enzymes and receptors involved in various biochemical pathways. These targets often include enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling and metabolic regulation .
Mode of Action
The compound interacts with its targets by binding to the active sites of enzymes or receptor sites on cells. This binding can either inhibit or activate the target, leading to changes in cellular activity. For instance, if the compound inhibits a kinase, it may prevent the phosphorylation of downstream proteins, altering cellular responses .
Biochemical Pathways
1-Propyl-1H-benzoimidazole-5-carboxylic acid affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolic regulation. By modulating enzyme activity or receptor signaling, the compound can influence pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation .
Pharmacokinetics
The pharmacokinetics of 1-Propyl-1H-benzoimidazole-5-carboxylic acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the compound’s action results in altered enzyme activity or receptor signaling, leading to changes in cellular functions such as proliferation, apoptosis, or metabolic processes. These changes can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can enhance or inhibit its activity .
Analyse Biochimique
Biochemical Properties
1-Propyl-1H-benzoimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 1-Propyl-1H-benzoimidazole-5-carboxylic acid, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
1-Propyl-1H-benzoimidazole-5-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, 1-Propyl-1H-benzoimidazole-5-carboxylic acid may alter cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Propyl-1H-benzoimidazole-5-carboxylic acid involves several pathways. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of microbial enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to a decrease in microbial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-benzoimidazole-5-carboxylic acid have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Propyl-1H-benzoimidazole-5-carboxylic acid remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained antimicrobial and anticancer effects.
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-benzoimidazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Propyl-1H-benzoimidazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of 1-Propyl-1H-benzoimidazole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 1-Propyl-1H-benzoimidazole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-propylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCPALYFUUONGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602558 | |
| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369630-71-7 | |
| Record name | 1-Propyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















